![molecular formula C13H16N6O3S B5534373 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide" often involves multistep chemical processes. For example, N-Aminosulfamides, which are structurally related, can be synthesized from amino acid building blocks through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters. Chemoselective alkylation allows for the introduction of N-alkyl chains and access to various aza-sulfuryl amino acid residues (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrimidine and sulfamide groups, which contribute to the compound's properties and reactivity. For instance, different hydrogen-bonded structures are observed in the isomeric solvates of related compounds, highlighting the significance of the pyrimidine component's orientation and its interactions with other molecules (Rodríguez et al., 2009).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, including condensation reactions, which are fundamental in their synthesis. For example, the synthesis of pyridine-4-ylmethyleneamino derivatives from pyridine-4-carboxaldehyde and sulfadiazine showcases the compound's ability to undergo condensation reactions, forming new chemical bonds and structures (Elangovan et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For example, the formation of hydrogen bonds can lead to specific crystalline structures, affecting the compound's solubility and melting point. The analysis of solvates and their structures provides insights into these physical properties (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. The study of N-Aminosulfamide peptide mimics, for instance, provides information on the reactivity of the sulfamide group and its potential for chemical modifications and applications in peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N’-(5-methyl-2-pyridinyl)sulfamide” would depend on factors such as its toxicity, reactivity, and environmental impact. Some sulfonamide derivatives have been classified as “not likely to be carcinogenic to humans” based on their lack of treatment-related increases in tumor incidence .
Future Directions
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-methylpyridin-2-yl)sulfamoyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-8-4-5-11(14-7-8)18-23(21,22)19-13(20)17-12-15-9(2)6-10(3)16-12/h4-7H,1-3H3,(H,14,18)(H2,15,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGTAYFIKJYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide |
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